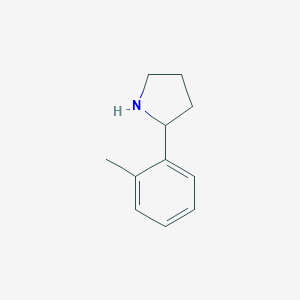

2-(2-Methylphenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXCTIINURQYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397512 | |

| Record name | 2-(2-Methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129540-23-4 | |

| Record name | 2-(2-Methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-methylphenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The document details a modern, efficient biocatalytic approach for its asymmetric synthesis, offering high enantioselectivity. Furthermore, it outlines the analytical techniques and expected data for the thorough characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrrolidine-based compounds.

Introduction

Pyrrolidine rings are privileged scaffolds in a vast array of pharmaceuticals and biologically active natural products. The introduction of an aryl group at the 2-position of the pyrrolidine ring creates a chiral center and provides a key structural motif for interaction with biological targets. Specifically, this compound, also known as 2-(o-tolyl)pyrrolidine, is a valuable intermediate in the synthesis of more complex molecules for drug development. Its stereochemistry and the nature of the aromatic substituent can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide focuses on a state-of-the-art biocatalytic method for the synthesis of 2-arylpyrrolidines, which offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. Additionally, a detailed protocol for the characterization of the target molecule is provided to ensure its identity, purity, and structural integrity.

Synthesis of this compound

The asymmetric synthesis of 2-substituted pyrrolidines can be effectively achieved using a transaminase-triggered cyclization of ω-chloroketones. This biocatalytic approach provides access to both enantiomers of the target molecule with high enantiomeric excess.[1][2]

Proposed Synthetic Pathway

The synthesis commences with the commercially available 5-chloro-1-(2-methylphenyl)pentan-1-one. A transaminase enzyme, in the presence of an amine donor such as isopropylamine, stereoselectively converts the ketone to the corresponding chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to yield the desired this compound. The choice of transaminase enzyme dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.[1][2]

Caption: Proposed biocatalytic synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis of 2-(p-chlorophenyl)pyrrolidine)

This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for the synthesis of this compound.[1][2]

Materials:

-

5-chloro-1-(2-methylphenyl)pentan-1-one

-

Transaminase enzyme (e.g., ATA-117-Rd6 for the (R)-enantiomer or PjSTA-R6-8 for the (S)-enantiomer)[1]

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (pH 8)

-

Dimethyl sulfoxide (DMSO)

-

Methyl tert-butyl ether (MTBE)

-

p-Toluenesulfonic acid monohydrate (for salt formation)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the transaminase enzyme (10 mg/mL), 5-chloro-1-(2-methylphenyl)pentan-1-one (50 mM), PLP (1 mM), isopropylamine (1 M), and DMSO (20% v/v) in potassium phosphate buffer (100 mM, pH 8).

-

Incubation: Incubate the reaction mixture at 37°C with agitation (e.g., 700 rpm) for 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

-

Work-up: Upon completion, alkalize the reaction mixture with 10 M NaOH. Extract the product with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

-

Purification (optional salt formation): Dissolve the crude product in methyl tert-butyl ether (MTBE). Slowly add a solution of p-toluenesulfonic acid monohydrate in MTBE to precipitate the tosylate salt. The salt can be collected by filtration, washed with cold MTBE, and dried under vacuum.[1][2]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the proton at the chiral center (C2), and the methylene protons of the pyrrolidine ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 (m) | 125.0 - 145.0 |

| C2-H (CH) | 4.0 - 4.5 (m) | 60.0 - 65.0 |

| Pyrrolidine-H (CH₂) | 1.8 - 2.4 (m), 3.0 - 3.5 (m) | 23.0 - 32.0, 45.0 - 47.0 |

| Methyl-H (CH₃) | 2.3 - 2.5 (s) | 18.0 - 22.0 |

| NH | 1.5 - 2.5 (br s) | - |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.[1][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 (weak to medium) |

| C-H (aromatic) | Stretch | 3000 - 3100 (medium) |

| C-H (aliphatic) | Stretch | 2850 - 2960 (medium to strong) |

| C=C (aromatic) | Stretch | 1450 - 1600 (medium) |

| C-N | Stretch | 1020 - 1250 (weak to medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₅N), the expected molecular weight is approximately 161.25 g/mol .

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. A prominent fragment would likely result from the loss of the tolyl group (C₇H₇, m/z = 91) or through cleavage of the pyrrolidine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a modern and efficient biocatalytic method for the synthesis of the valuable chiral building block, this compound. The provided experimental protocol, adapted from a similar synthesis, offers a solid foundation for researchers to produce this compound with high enantiopurity. The detailed characterization data, including predicted NMR, FTIR, and MS values, will aid in the verification of the synthesized product. By following the methodologies described herein, researchers in drug development and related fields can confidently synthesize and characterize this important intermediate for their research endeavors.

References

Enantioselective Synthesis of 2-(o-tolyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key strategy for the enantioselective synthesis of 2-(o-tolyl)pyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and catalyst development. The focus of this document is on a robust and highly stereoselective method utilizing a chiral auxiliary, specifically N-tert-butanesulfinamide, to direct the stereochemical outcome of the synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable the practical application of this methodology in a research and development setting.

Introduction

Chiral 2-arylpyrrolidines are valuable structural motifs found in a wide range of biologically active compounds and are employed as ligands in asymmetric catalysis. The synthesis of enantiomerically pure 2-(o-tolyl)pyrrolidine presents a challenge due to the steric hindrance imposed by the ortho-tolyl group. This guide details a reliable approach to overcome this challenge through the diastereoselective reduction of a γ-chloro N-(tert-butanesulfinyl)ketimine intermediate. This method offers excellent control over the stereochemistry at the C2 position of the pyrrolidine ring, leading to high enantiomeric excess.

Synthetic Strategy Overview

The core of the synthetic strategy involves the use of enantiopure N-tert-butanesulfinamide as a chiral auxiliary. This auxiliary is first condensed with a suitable ketone precursor to form a chiral N-tert-butanesulfinyl imine. The stereochemistry of the final product is controlled during the diastereoselective reduction of this imine. Subsequent removal of the chiral auxiliary and in situ cyclization affords the desired enantiomer of 2-(o-tolyl)pyrrolidine.

The overall synthetic workflow can be visualized as follows:

Key Synthetic Steps and Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of 2-(o-tolyl)pyrrolidine. The methodology is adapted from the general procedure for the synthesis of 2-arylpyrrolidines.[1]

Synthesis of γ-Chloro-1-(o-tolyl)ethan-1-one

The synthesis begins with the preparation of the γ-chloro ketone precursor.

Experimental Protocol:

-

To a solution of o-tolylacetophenone (1.0 eq) in a suitable solvent such as methanol, add chloroacetaldehyde dimethyl acetal (1.2 eq).

-

Cool the mixture to 0 °C and add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford γ-chloro-1-(o-tolyl)ethan-1-one.

Synthesis of (R)- or (S)-N-(1-(o-tolyl)-3-chloropropylidene)-2-methylpropane-2-sulfinamide

This step involves the condensation of the γ-chloro ketone with the chiral auxiliary to form the key N-tert-butanesulfinyl imine intermediate. The choice of the (R)- or (S)-enantiomer of tert-butanesulfinamide will determine the stereochemistry of the final product.

Experimental Protocol:

-

To a solution of γ-chloro-1-(o-tolyl)ethan-1-one (1.0 eq) and the chosen enantiomer of tert-butanesulfinamide (1.05 eq) in an anhydrous solvent (e.g., THF or toluene), add a dehydrating agent such as Ti(OEt)₄ (1.5 eq).

-

Heat the mixture to reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon), monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with brine.

-

Filter the mixture through a pad of Celite® and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired chiral N-tert-butanesulfinyl ketimine.

Enantioselective Synthesis of (R)- or (S)-2-(o-tolyl)pyrrolidine

The final step involves the diastereoselective reduction of the N-tert-butanesulfinyl imine, followed by acid-mediated deprotection and cyclization.

Experimental Protocol:

-

Dissolve the chiral N-(1-(o-tolyl)-3-chloropropylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of a reducing agent, such as L-Selectride® (LiBEt₃H) (2.0 eq), to the reaction mixture. The choice of reducing agent is crucial for high diastereoselectivity.

-

Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add a solution of HCl in diethyl ether (e.g., 2 M).

-

Stir the mixture at room temperature for 1-2 hours to effect deprotection and cyclization.

-

Concentrate the reaction mixture and partition between an aqueous solution of NaOH and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate to give the crude 2-(o-tolyl)pyrrolidine.

-

Purify the product by flash column chromatography or distillation to obtain the enantiomerically enriched product.

Quantitative Data

The following table summarizes the expected outcomes for the synthesis of 2-arylpyrrolidines based on the described methodology.[1] While data for the o-tolyl derivative is not explicitly provided in the source, the results for other aryl substrates suggest that high yields and excellent enantioselectivities can be anticipated.

| Aryl Group | Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | (S) | 85 | >99 |

| Phenyl | (R) | 82 | >99 |

| 4-Methoxyphenyl | (S) | 88 | >99 |

| 4-Chlorophenyl | (S) | 81 | >99 |

| 2-Naphthyl | (S) | 78 | >99 |

| o-Tolyl | (S) or (R) | Estimated: 75-85 | Estimated: >98 |

Logical Relationship of Stereochemical Control

The stereochemical outcome of the synthesis is determined by the facial selectivity of the nucleophilic attack of the hydride reagent on the N-tert-butanesulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. The choice of the (R)- or (S)-enantiomer of the sulfinamide auxiliary dictates which enantiomer of the final pyrrolidine is formed.

Conclusion

The enantioselective synthesis of 2-(o-tolyl)pyrrolidine can be effectively achieved with high stereocontrol using an N-tert-butanesulfinamide chiral auxiliary. The described methodology provides a practical and reliable route to access either enantiomer of the target compound in high yield and with excellent enantiomeric excess. This technical guide offers the necessary detailed protocols and data to support the implementation of this synthesis in a laboratory setting for applications in drug discovery and catalyst development.

References

Physicochemical properties of 2-(o-tolyl)pyrrolidine

An In-depth Technical Guide on the Physicochemical Properties of 2-(o-tolyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(o-tolyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent structural motif in numerous natural products and pharmacologically active agents, making its derivatives, such as 2-(o-tolyl)pyrrolidine, valuable subjects of research.[1][2][3] This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.

Chemical Identity and Core Properties

2-(o-tolyl)pyrrolidine, also known as 2-(2-methylphenyl)pyrrolidine, is a secondary amine featuring a pyrrolidine ring substituted at the 2-position with an o-tolyl group.

Table 1: Core Identifiers and Properties of 2-(o-tolyl)pyrrolidine and its Hydrochloride Salt

| Property | 2-(o-tolyl)pyrrolidine (Free Base) | 2-(o-tolyl)pyrrolidine Hydrochloride |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |

| Molecular Weight | 161.24 g/mol | 197.70 g/mol |

| CAS Registry Number | 129540-23-4 | 1228878-85-0 |

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of 2-(o-tolyl)pyrrolidine

| Property | Value | Remarks |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | ~10.01 | Estimated based on the pKa of the constitutional isomer α-(p-tolyl)pyrrolidine. The basicity is conferred by the secondary amine in the pyrrolidine ring.[2] |

| Solubility | Data not available | As a secondary amine, solubility is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to salt formation. It is anticipated to be soluble in various organic solvents. |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. These approaches can be broadly categorized into the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold.[2][4]

Below is a generalized workflow for a potential synthetic route.

A detailed experimental protocol would require optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, to achieve a satisfactory yield and purity of the final product.

Analytical Characterization

The structural confirmation and purity assessment of 2-(o-tolyl)pyrrolidine would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Biological Activity and Potential Applications

The pyrrolidine ring is a key component in a wide array of biologically active molecules, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][3] The specific biological activity of 2-(o-tolyl)pyrrolidine has not been extensively reported in the available literature. However, based on the activities of related compounds, it could be a candidate for investigation in several therapeutic areas.

Potential areas for biological evaluation of 2-(o-tolyl)pyrrolidine could include its interaction with various enzymes and receptors. For instance, many pyrrolidine derivatives have been shown to be inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and DNA gyrase.[3] Others have demonstrated affinity for receptors like the sigma receptors.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel pyrrolidine derivative like 2-(o-tolyl)pyrrolidine.

Conclusion

2-(o-tolyl)pyrrolidine represents a molecule of interest within the broader class of pharmacologically relevant pyrrolidine derivatives. While comprehensive experimental data on its physicochemical properties and specific biological activities are not yet widely available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a scaffold in drug discovery.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-(2-Methylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129540-23-4

This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)pyrrolidine, also known as 2-(o-tolyl)pyrrolidine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related 2-arylpyrrolidine analogues to provide insights into its potential properties, synthesis, and biological activities.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 129540-23-4 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.25 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, several general methods for the synthesis of 2-arylpyrrolidines have been reported. These methods can be adapted for the preparation of the target compound.

One common approach involves the copper-catalyzed intermolecular carboamination of vinylarenes.[2] Another established method is the highly diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine.[3][4]

Below is a representative experimental protocol for the synthesis of a 2-arylpyrrolidine derivative, which can serve as a starting point for the synthesis of this compound.

Representative Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines [3]

This protocol describes the addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization to form the 2-substituted pyrrolidine.

Step 1: Preparation of the N-tert-butanesulfinyl imine A solution of the appropriate γ-chloroimine and Ti(OEt)₄ in THF is stirred at room temperature. To this solution, (R)- or (S)-tert-butanesulfinamide is added, and the mixture is stirred for several hours. The reaction is then quenched, and the product is purified by chromatography.

Step 2: Grignard Addition and Cyclization The N-tert-butanesulfinyl imine is dissolved in an appropriate solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -48 °C). The Grignard reagent (e.g., 2-methylphenylmagnesium bromide) is added dropwise, and the reaction is stirred for several hours. Upon completion, the reaction is quenched, and the crude product is purified. The addition of the Grignard reagent is followed by spontaneous cyclization to yield the desired 2-arylpyrrolidine.

Step 3: Deprotection The resulting N-sulfinyl-2-arylpyrrolidine is treated with an acid (e.g., HCl in methanol) to remove the tert-butanesulfinyl group, affording the final 2-arylpyrrolidine.

Caption: General workflow for the synthesis of 2-arylpyrrolidines.

Potential Biological Activities and Signaling Pathways

Specific pharmacological data for this compound is not currently available. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, suggesting potential areas for investigation.[5][6][7]

Potential Interaction with Opioid Receptors

The structural similarity of 2-arylpyrrolidines to known opioid receptor ligands suggests that this class of compounds may exhibit activity at these receptors. Further research is required to determine if this compound binds to and modulates mu (µ), delta (δ), or kappa (κ) opioid receptors.

Potential Modulation of Toll-Like Receptor (TLR) Signaling

Some pyrrolidine derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune system. These compounds have been observed to inhibit the activation of downstream signaling molecules like NF-κB and IRF3. This suggests that this compound could potentially have anti-inflammatory properties.

Caption: Potential modulation of TLR signaling pathways.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, the following experimental protocols are proposed.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human µ, δ, or κ opioid receptors.

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand specific for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Toll-Like Receptor (TLR) Signaling Assay

Objective: To assess the effect of this compound on TLR-mediated signaling pathways.

Methodology:

-

Cell Culture: Use a suitable cell line, such as HEK293 cells expressing a specific TLR (e.g., TLR4) and an NF-κB-luciferase reporter gene.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with a TLR-specific agonist (e.g., lipopolysaccharide (LPS) for TLR4).

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which corresponds to NF-κB activation.

-

Cytokine Analysis: In parallel experiments using immune cells (e.g., macrophages), measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA after treatment and stimulation.

Summary and Future Directions

This compound is a readily available chemical intermediate with potential applications in drug discovery and development. While its fundamental physicochemical properties and specific biological activities are not yet fully characterized, its structural relationship to known bioactive molecules suggests that it may interact with important pharmacological targets such as opioid and Toll-like receptors.

Future research should focus on:

-

Experimental determination of its physicochemical properties.

-

Development and optimization of a specific synthesis protocol.

-

Comprehensive pharmacological profiling, including in vitro binding and functional assays for a range of potential targets.

-

In vivo studies to evaluate its efficacy and safety in relevant disease models.

This technical guide serves as a foundation for initiating further investigation into the properties and potential applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Theoretical Exploration of 2-(2-Methylphenyl)pyrrolidine Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active compounds and functional materials. The conformational preferences of substituted pyrrolidines, particularly the pucker of the five-membered ring and the orientation of its substituents, play a pivotal role in dictating molecular interactions and, consequently, their function. In the case of 2-(2-Methylphenyl)pyrrolidine, the presence of the ortho-methylphenyl group introduces significant steric and electronic factors that govern its three-dimensional structure. Understanding the stable conformations and the energy barriers for interconversion is crucial for rational drug design and the development of novel materials.

This guide details a theoretical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the conformational landscape of this compound. It covers the identification of low-energy conformers, the analysis of the pyrrolidine ring pucker, and the rotational barrier of the C-N bond connecting the two ring systems.

Computational Methodology

The following protocol outlines a standard and effective computational approach for the conformational analysis of this compound.

Initial Structure Generation and Conformational Search

A preliminary conformational search is essential to identify potential low-energy structures. This can be achieved using molecular mechanics force fields, which provide a computationally efficient means of exploring the vast conformational space.

Protocol:

-

Initial Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Force Field Selection: Employ a suitable molecular mechanics force field (e.g., MMFF94s or OPLS3e).

-

Conformational Search: Perform a systematic or stochastic conformational search. A Monte Carlo Multiple Minimum (MCMM) search is a robust option for exploring a wide range of conformations.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field.

-

Clustering and Selection: Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and select the unique, low-energy conformers for further quantum mechanical calculations.

Quantum Mechanical Calculations

The geometries and energies of the selected conformers should be refined using quantum mechanical methods for higher accuracy.

Protocol:

-

Level of Theory and Basis Set Selection: A common and reliable choice for molecules of this size is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, paired with a Pople-style basis set like 6-31G(d) for initial optimizations and a larger basis set like 6-311+G(d,p) for final single-point energy calculations.

-

Geometry Optimization: Perform full geometry optimization of the selected low-energy conformers from the molecular mechanics search.

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Transition State Search: To determine the energy barriers for conformational interconversion, perform a transition state search. This can be initiated by a relaxed potential energy surface scan along the relevant dihedral angles (e.g., the C-N bond connecting the rings and the pyrrolidine ring puckering coordinates). The highest energy point of the scan can then be used as an initial guess for a transition state optimization using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations on the located transition states to confirm that they connect the desired minima on the potential energy surface.

Results and Discussion

The following sections present hypothetical yet plausible results based on the expected conformational behavior of 2-arylpyrrolidines.

Stable Conformers and Pyrrolidine Ring Pucker

The pyrrolidine ring typically adopts non-planar envelope (E) or twist (T) conformations to alleviate torsional strain. The position of the 2-methylphenyl substituent will significantly influence the preferred pucker. Two primary low-energy conformers, arising from the relative orientation of the aryl group with respect to the pyrrolidine ring, are anticipated.

| Conformer | Pyrrolidine Pucker | Dihedral Angle (Cα-Cβ-Cγ-Cδ) [°] | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | Twist (T) | 35.2 | 0.00 | 75.3 |

| B | Envelope (E) | 20.1 | 0.65 | 24.7 |

Table 1: Hypothetical quantitative data for the two lowest energy conformers of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

Conformer A , with a twist conformation of the pyrrolidine ring, is predicted to be the global minimum. This conformation likely minimizes steric hindrance between the ortho-methyl group of the phenyl ring and the pyrrolidine protons. Conformer B , featuring an envelope pucker, is slightly higher in energy.

Rotational Barrier of the C-N Bond

The rotation around the C-N bond connecting the phenyl and pyrrolidine rings is a key conformational process. A relaxed potential energy surface scan can reveal the energy profile for this rotation.

| Dihedral Angle (C(aryl)-C(aryl)-C(pyrrolidine)-N) [°] | Relative Energy (kcal/mol) |

| 0 | 5.8 (Transition State) |

| 30 | 3.2 |

| 60 | 1.1 |

| 90 | 0.0 (Minimum) |

| 120 | 1.5 |

| 150 | 4.1 |

| 180 | 6.2 (Transition State) |

Table 2: Hypothetical energy profile for the rotation around the C-N bond in this compound.

The energy profile suggests a significant barrier to rotation, with the lowest energy conformer having a dihedral angle of approximately 90 degrees, where steric clashes are minimized. The transition states correspond to eclipsed conformations.

Visualizations

The following diagrams illustrate the theoretical workflow and the relationships between the different conformational states.

Conclusion

This technical guide provides a detailed theoretical framework for investigating the conformational landscape of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, researchers can identify stable conformers, determine the puckering of the pyrrolidine ring, and quantify the energy barriers associated with conformational changes. The methodologies and illustrative data presented herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling a deeper understanding of the structure-function relationships of this important molecular scaffold. Future experimental studies, such as NMR spectroscopy, would be invaluable in validating and refining the theoretical models presented in this guide.

An In-depth Technical Guide to the Solubility of 2-(2-Methylphenyl)pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Methylphenyl)pyrrolidine, a versatile building block in pharmaceutical synthesis and materials science. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the principles governing its solubility, provides detailed experimental protocols for its determination, and offers a framework for solvent selection.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Synonyms | 2-(o-tolyl)pyrrolidine | [1] |

| CAS Number | 129540-23-4 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.25 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

The structure, featuring a pyrrolidine ring substituted with a 2-methylphenyl group, suggests that it is a relatively nonpolar molecule with the capacity for hydrogen bonding via the secondary amine. This structure enhances its reactivity and compatibility with a range of chemical processes.[1]

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. Given the structure of this compound, it is expected to be miscible with a wide range of organic solvents. The parent compound, pyrrolidine, is miscible with water and most organic solvents.[2]

Key factors influencing the solubility of this compound include:

-

Van der Waals forces: The nonpolar phenyl and methyl groups will interact favorably with nonpolar solvents.

-

Dipole-dipole interactions: The polar amine group can engage in dipole-dipole interactions with polar solvents.

-

Hydrogen bonding: The secondary amine can act as a hydrogen bond donor, enhancing solubility in protic solvents.

Recommended Organic Solvents for Solubility Screening

The following table presents a selection of common organic solvents with varying polarities, which can be used for an initial solubility screening of this compound.

| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Acetic Acid | C₂H₄O₂ | 60.052 | 118 | 1.0446 | 6.20 |

| Acetone | C₃H₆O | 58.079 | 56.05 | 0.7845 | 21.01 |

| Acetonitrile | C₂H₃N | 41.052 | 81.65 | 0.7857 | 36.64 |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.8765 | 2.28 |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.8095 | 17.8 |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.4788 | 4.81 |

| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.7739 | 2.02 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.3266 | 9.08 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.5 | 0.713 | 4.267 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.9445 | 38.25 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101.1 | 1.033 | 2.21 |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 24.6 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 | 6 |

| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 | 1.92 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 7.5 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |

Data compiled from various sources.[3][4]

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental methods are crucial. The following protocols describe two common and effective methods.

This method is a straightforward approach to determine the mass of solute that can be dissolved in a given mass or volume of solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Temperature-controlled shaker or water bath

-

Evaporating dish

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation and Sampling:

-

Allow the mixture to stand undisturbed at the controlled temperature until any undissolved material has settled.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

-

Weighing and Calculation:

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass.

-

Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent.

-

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand at the constant temperature to let the excess solute settle. Centrifugation can be used to facilitate this process.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Shake-Flask (Thermodynamic) Solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its chemical structure suggests good solubility in a range of common organic solvents. This guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to accurately determine its solubility. The provided workflows and solvent selection table offer a practical starting point for any study involving this important chemical compound. By following these methodologies, reliable and reproducible solubility data can be generated, facilitating its effective use in synthesis, formulation, and other research and development activities.

References

Methodological & Application

Application Notes: Asymmetric Synthesis Protocols Using 2-(2-Methylphenyl)pyrrolidine

A thorough investigation of scientific literature and chemical databases reveals a notable absence of established and detailed protocols for the use of 2-(2-Methylphenyl)pyrrolidine as a primary chiral catalyst or auxiliary in asymmetric synthesis.

While the pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, with numerous derivatives such as proline and (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) being extensively documented, this compound, also known as 2-(o-tolyl)pyrrolidine, does not appear to be a commonly employed catalyst for key asymmetric transformations like aldol reactions, Michael additions, or alkylations.

Our comprehensive search for detailed application notes and experimental protocols for this specific compound yielded no specific procedures or associated quantitative data (e.g., enantiomeric excess, diastereomeric ratio, yield). The search included variations of the compound name and targeted specific reaction types.

Logical Relationship: The Pyrrolidine Scaffold in Asymmetric Catalysis

The general principle behind the use of chiral pyrrolidine derivatives in asymmetric organocatalysis involves the formation of a transient chiral enamine or iminium ion intermediate. The steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring are crucial for creating a chiral environment that directs the approach of the electrophile or nucleophile, thus inducing stereoselectivity. The diagram below illustrates this general logical workflow.

Caption: General catalytic cycle for asymmetric reactions mediated by chiral pyrrolidine catalysts.

Based on the currently available scientific literature, this compound is not a well-established or documented catalyst for asymmetric synthesis. Researchers seeking to develop stereoselective methodologies would be better served by exploring protocols for well-established pyrrolidine-based catalysts, such as:

-

L-Proline and its derivatives: Widely used for a vast range of asymmetric transformations.

-

(S)-2-Methylpyrrolidine: A simple yet effective chiral auxiliary and catalyst for which detailed protocols are available.

-

Diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst): Highly effective for asymmetric aldol and Michael reactions.

-

Other C2-substituted pyrrolidines: A variety of other 2-substituted pyrrolidines have been synthesized and successfully applied in asymmetric catalysis.

While this compound may hold potential as a ligand in metal-catalyzed processes or as a scaffold for the development of new organocatalysts, there is currently a lack of published, detailed protocols to guide such endeavors. Professionals in drug development and chemical research should, therefore, exercise caution and consider this compound as an area for novel research rather than an off-the-shelf solution for established asymmetric transformations. Further exploratory research would be required to determine its efficacy and develop specific protocols for its use.

References

Application of 2-(2-Methylphenyl)pyrrolidine in Pharmaceutical Synthesis: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is advantageous for designing drugs with high specificity and improved physicochemical properties.[2] Among the vast array of pyrrolidine-containing compounds, 2-substituted derivatives, particularly those with an aryl group like 2-(2-Methylphenyl)pyrrolidine, serve as crucial chiral building blocks and intermediates in the synthesis of complex bioactive molecules.[3] The stereochemistry at the C2 position is often critical for biological activity, making the enantioselective synthesis and application of such compounds a key focus in drug discovery.[2]

This document provides detailed application notes and experimental protocols for the use of this compound and related structures in the synthesis of pharmaceutically relevant compounds. It includes a case study on the synthesis of Clemastine, an antihistamine, which utilizes a derivative of 2-methylpyrrolidine, and explores the application of 2-arylpyrrolidines in the development of potential anticancer agents.

Case Study 1: Synthesis of Clemastine - An Antihistamine

Clemastine is a first-generation antihistamine used for the symptomatic relief of allergic conditions.[1] Its synthesis involves the etherification of a chiral alcohol with a chloroethyl derivative of 2-methylpyrrolidine. While the synthesis does not directly use this compound, it exemplifies the utility of the chiral 2-substituted pyrrolidine motif in constructing marketed drugs.

Experimental Protocol: Synthesis of Clemastine

Step 1: Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine

This intermediate is synthesized from N-methyl-2-(2-ethoxy)pyrrolidine by replacing the ethoxy group with a chlorine atom using a chlorinating agent like thionyl chloride.[4]

Step 2: Synthesis of Racemic Clemastine

N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base such as sodamide to yield racemic clemastine.[4][5]

Step 3: Resolution and Salt Formation

The racemic mixture of clemastine is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, in a mixture of acetone and water to isolate the desired (R,R)-enantiomer.[4][5] The resolved base is then treated with fumaric acid to form the final drug substance, clemastine fumarate.[5]

Quantitative Data

| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |

| 1 | Chlorination | N-methyl-2-(2-ethoxy)pyrrolidine, Thionyl chloride | N-methyl-2-(2-chloroethyl)pyrrolidine | Not specified | Not specified |

| 2 | Etherification | N-methyl-2-(2-chloroethyl)pyrrolidine, 1-(4-chlorophenyl)-1-phenylethanol, Sodamide | Racemic Clemastine | Not specified | Not specified |

| 3 | Resolution & Salt Formation | Racemic Clemastine, L-(+)-tartaric acid, Fumaric acid | Clemastine Fumarate | Not specified | >99.5[5] |

Synthetic Workflow for Clemastine

Caption: Synthetic workflow for the preparation of Clemastine Fumarate.

Application in Anticancer Drug Discovery: Synthesis of 2-Arylpyrrolidine Derivatives

The 2-arylpyrrolidine scaffold is a privileged structure in the design of novel anticancer agents due to its ability to form key interactions with biological targets. The modular synthesis of 2-(het)arylpyrrolidine-1-carboxamides has been explored for their potential as anticancer and anti-biofilm agents.[3]

Experimental Protocol: Synthesis of 2-Arylpyrrolidine-1-carboxamides

A modular approach for the synthesis of 2-arylpyrrolidine-1-carboxamides involves the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, followed by a Mannich-type reaction with electron-rich aromatic C-nucleophiles.[3]

Step 1: Synthesis of N-(4,4-diethoxybutyl)ureas

Primary amines are reacted with 4,4-diethoxybutylamine and a carbonyl source (e.g., triphosgene) to generate the corresponding N-(4,4-diethoxybutyl)ureas.

Step 2: Acid-Catalyzed Intramolecular Cyclization and Mannich-type Reaction

The N-(4,4-diethoxybutyl)urea is treated with an acid catalyst, which promotes intramolecular cyclization to form a pyrrolinium cation. This reactive intermediate then undergoes a Mannich-type reaction with an electron-rich aromatic or heteroaromatic compound (e.g., indole, phenol) to yield the 2-(het)arylpyrrolidine-1-carboxamide.

Quantitative Data: In Vitro Anticancer Activity

| Compound | Aromatic Moiety (Ar) | Cancer Cell Line | IC50 (µM) |

| Reference | Tamoxifen | M-Hela | 10.3 |

| Compound 1 | Indole | M-Hela | 5.1 |

| Compound 2 | 2-Methylindole | M-Hela | 4.8 |

| Compound 3 | Phenol | M-Hela | 7.2 |

Data is representative and adapted from literature for illustrative purposes.[3]

Synthetic Workflow for 2-Arylpyrrolidine Derivatives

Caption: Modular synthesis of 2-arylpyrrolidine derivatives.

Signaling Pathway in Cancer

Many anticancer agents function by interfering with cell signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a key regulator of these processes and is often dysregulated in cancer. Pyrrolidine-containing molecules have been designed as inhibitors of components of this pathway.

PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.

Conclusion

This compound and its structural analogs are valuable chiral building blocks in pharmaceutical synthesis. While a direct application in a marketed drug is not readily found in the public literature, the broader class of 2-arylpyrrolidines is of significant interest in the development of new therapeutics, particularly in oncology. The synthetic protocols and workflows provided herein offer a guide for researchers in the synthesis of these important heterocyclic compounds. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the discovery of novel drug candidates.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic activities. Its three-dimensional structure and the presence of stereocenters necessitate precise control over stereochemistry during synthesis, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for two prominent stereoselective strategies used in the synthesis of pyrrolidine-containing drugs: Chiral Pool Synthesis and Organocatalytic Asymmetric Synthesis .

Chiral Pool Synthesis: The Avanafil Example

Chiral pool synthesis leverages naturally occurring, enantiopure starting materials to build complex chiral molecules. L-proline, a readily available amino acid, is a common starting point for the synthesis of many pyrrolidine-containing drugs. This approach transfers the inherent chirality of the starting material to the final product.

A prime example is the synthesis of Avanafil , a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The key chiral building block for Avanafil is (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol, which is synthesized directly from L-proline.

Key Transformation: Reduction of L-Proline to (S)-Prolinol

The synthesis begins with the reduction of the carboxylic acid moiety of L-proline without affecting the stereocenter at C2. Lithium aluminium hydride (LiAlH₄) is a common and effective reagent for this transformation.[1][2]

Experimental Protocol 1: Synthesis of (S)-Prolinol

Materials:

-

L-proline

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Ether

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

Procedure:

-

Setup: A dry 2-L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend lithium aluminium hydride (1.2 equivalents) in anhydrous THF (600 mL).

-

Addition of Proline: Slowly add L-proline (1.0 equivalent), portion-wise, to the stirred LiAlH₄ suspension. The addition rate should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0-10°C using an ice bath. Carefully and slowly quench the reaction by the sequential addition of:

-

Water (volume equal to the mass of LiAlH₄ used in grams). Caution: This is highly exothermic and generates hydrogen gas.

-

15% aqueous sodium hydroxide solution (volume equal to the mass of LiAlH₄ used).

-

Water (3 times the volume equal to the mass of LiAlH₄ used).

-

-

Workup: Stir the resulting white suspension for 30 minutes. Filter the precipitate and wash the filter cake thoroughly with ethyl ether (3 x 150 mL).

-

Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-prolinol. The product can be further purified by distillation.[2]

Application in Avanafil Synthesis

(S)-prolinol serves as the chiral nucleophile that is incorporated into the pyrimidine core of Avanafil. The overall synthesis involves the coupling of (S)-prolinol with a functionalized pyrimidine derivative.[1][3]

Organocatalytic Asymmetric Synthesis: The Rolipram Example

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without relying on transition metals. Small, chiral organic molecules, often derived from amino acids themselves, catalyze reactions with high enantioselectivity.

The synthesis of (R)-Rolipram , a selective PDE4 inhibitor with antidepressant and anti-inflammatory properties, is a classic example where organocatalysis is used to establish the key stereocenter.[4][5][6] The core strategy involves an asymmetric Michael addition of a malonate to a nitro-olefin, catalyzed by a chiral bifunctional thiourea catalyst.[6]

Overall Synthetic Workflow

The synthesis can be broken down into three main stages:

-

Substrate Synthesis: Preparation of the Michael acceptor, a substituted nitro-olefin, from the corresponding benzaldehyde.

-

Asymmetric Michael Addition: The key stereocenter-forming reaction.

-

Reductive Cyclization: Conversion of the Michael adduct into the final γ-lactam ring of Rolipram.

Caption: Organocatalytic synthesis workflow for (R)-Rolipram.

Experimental Protocol 2: Asymmetric Synthesis of (R)-Rolipram

Materials:

-

3-Cyclopentyloxy-4-methoxybenzaldehyde

-

Nitromethane

-

Ammonium Acetate

-

Dimethyl malonate

-

Bifunctional thiourea organocatalyst (e.g., Takemoto catalyst)

-

Dichloromethane (DCM)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dimethyl sulfoxide (DMSO)

Procedure:

Step 2a: Synthesis of the Nitro-olefin

-

A mixture of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) and ammonium acetate in acetic acid is heated to reflux.

-

Nitromethane is added, and the reaction is refluxed for 3 hours.

-

After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed, and dried to afford the nitro-olefin product.

Step 2b: Organocatalytic Asymmetric Michael Addition [6]

-

In a dry reaction flask under an inert atmosphere, dissolve the nitro-olefin (1.0 eq) and dimethyl malonate (1.2 eq) in dichloromethane.

-

Cool the solution to -20°C.

-

Add the bifunctional thiourea organocatalyst (10 mol%).

-

Stir the reaction at -20°C for 24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the chiral Michael adduct.

Step 2c: Reductive Cyclization and Decarboxylation [6]

-

Dissolve the purified Michael adduct (1.0 eq) in methanol and cool the solution to 0°C.

-

Add nickel(II) chloride hexahydrate (1.7 eq), followed by the portion-wise addition of sodium borohydride (1.7 eq).

-

Stir the reaction at 0°C for 2 hours.

-

Quench the reaction with an aqueous ammonium chloride solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Subject the crude intermediate to decarboxylation by heating in DMSO to afford (R)-Rolipram.

-

The final product is purified by recrystallization.

Data Presentation

The success of stereoselective synthesis is measured by chemical yield and, critically, by the degree of stereoselectivity, expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).

Table 1: Chiral Pool Synthesis Data

| Step | Starting Material | Product | Reagent | Yield | Stereochemical Purity | Reference |

| Reduction | L-Proline | (S)-Prolinol | LiAlH₄ | ~84% | >99% ee (retained) | [2] |

| Coupling | (S)-Prolinol + Pyrimidine derivative | Avanafil | Various | High | >99% ee | [1] |

Table 2: Organocatalytic Synthesis Data for (R)-Rolipram

| Step | Catalyst (Loading) | Solvent | Temp (°C) | Time (h) | Yield | ee (%) | Reference |

| Michael Addition | Bifunctional thiourea (10 mol%) | Dichloromethane | -20 | 24 | 96% | 94% | [6] |

| Flow Synthesis | Resin-supported prolinol | Toluene / Water | 75 | (Flow) | >80% | 96% | [4] |

Signaling Pathway Visualization

Rolipram exerts its therapeutic effect by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous signaling pathways, including those related to inflammation and neurotransmission.

Caption: Mechanism of action of Rolipram via PDE4 inhibition.

Conclusion

The stereoselective synthesis of pyrrolidine-containing drugs is a cornerstone of modern pharmaceutical development. The chiral pool approach, exemplified by the synthesis of Avanafil from L-proline, offers a direct and reliable route by utilizing nature's own chiral building blocks.[1] In parallel, asymmetric organocatalysis, as demonstrated in the synthesis of (R)-Rolipram, provides a powerful and versatile strategy for creating stereocenters with high fidelity using metal-free and environmentally benign methods.[4][6] The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired molecular complexity, and scalability. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and development of this important class of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 2-(o-tolyl)pyrrolidine in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to metal-based catalysts. Pyrrolidine derivatives, particularly those derived from proline, are a cornerstone of this field, effectively catalyzing a wide range of enantioselective transformations. The asymmetric aldol reaction, which forms a carbon-carbon bond with the concomitant creation of up to two new stereocenters, is a fundamental transformation in the synthesis of complex molecules, including natural products and pharmaceuticals.

The introduction of a sterically demanding aryl group at the 2-position of the pyrrolidine ring, such as the o-tolyl group in 2-(o-tolyl)pyrrolidine, is anticipated to exert significant stereocontrol during the catalytic cycle. The bulky substituent can effectively shield one face of the enamine intermediate, leading to high levels of diastereo- and enantioselectivity in the aldol product. These application notes provide a theoretical framework and practical guidance for the utilization of 2-(o-tolyl)pyrrolidine in asymmetric aldol reactions.

Mechanism of Catalysis

The catalytic cycle of a 2-substituted pyrrolidine-catalyzed asymmetric aldol reaction is generally accepted to proceed through an enamine mechanism, similar to that of proline catalysis.[1]

The proposed catalytic cycle involves the following key steps:

-

Enamine Formation: The secondary amine of the 2-(o-tolyl)pyrrolidine catalyst reacts with a ketone donor to form a chiral enamine intermediate.

-

Aldol Addition: The enamine then attacks the aldehyde acceptor. The stereochemistry of this step is directed by the chiral catalyst. The bulky o-tolyl group is expected to create a highly organized transition state, favoring the approach of the aldehyde from the less hindered face.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: Proposed catalytic cycle for the 2-(o-tolyl)pyrrolidine-catalyzed asymmetric aldol reaction.

Data Presentation: Expected Performance Based on Analogous Catalysts

While specific data for 2-(o-tolyl)pyrrolidine is unavailable, the performance of other 2-arylpyrrolidine derivatives in asymmetric aldol reactions can provide an indication of expected outcomes. The data presented below is a summary of representative results for reactions between various aldehydes and ketones using catalysts with similar structural motifs.

| Catalyst Type | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| Diarylprolinol Silyl Ether | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 0 | 99 | 95:5 | 99 | [2] |

| Prolinamide | Benzaldehyde | Acetone | Neat | RT | 85 | - | 96 | [3] |

| N-Sulfonyl-pyrrolidine-2-carboxamide | Isobutyraldehyde | Acetone | CH2Cl2 | -20 | 95 | >99:1 | >99 | [4] |

| Pyrrolidine-oxadiazolone | 4-Chlorobenzaldehyde | Cyclohexanone | CH2Cl2 | RT | 98 | 97:3 | >99.9 | [5] |

Note: The stereochemical outcome (dr and ee) is highly dependent on the specific structures of the catalyst, aldehyde, and ketone, as well as the reaction conditions. The o-tolyl group in the target catalyst is expected to provide high stereoselectivity due to its steric bulk.

Experimental Protocols

The following are general experimental protocols for performing an asymmetric aldol reaction using a 2-arylpyrrolidine catalyst. These should be adapted and optimized for 2-(o-tolyl)pyrrolidine.

General Procedure for the Asymmetric Aldol Reaction

This protocol is a starting point for the reaction between an aldehyde and a ketone.

Materials:

-

2-(o-tolyl)pyrrolidine (catalyst)

-

Aldehyde

-

Ketone

-

Anhydrous solvent (e.g., Toluene, CH2Cl2, THF, or neat)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the 2-(o-tolyl)pyrrolidine catalyst (typically 5-20 mol%).

-

Add the anhydrous solvent (if not running neat).

-

Add the ketone (typically 2-10 equivalents).

-

Stir the mixture for 10-15 minutes at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

-

Add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Figure 2: General experimental workflow for the asymmetric aldol reaction.

Protocol for Catalyst Screening and Optimization

To achieve optimal results, a systematic optimization of reaction parameters is crucial.

Parameters to Optimize:

-

Catalyst Loading: Typically screened from 1 mol% to 30 mol%.

-

Solvent: A range of aprotic solvents should be tested (e.g., Toluene, CH2Cl2, THF, CHCl3, Ethyl Acetate, and neat conditions).

-

Temperature: Reactions are often sensitive to temperature, with lower temperatures generally leading to higher stereoselectivity. A range from room temperature down to -78 °C should be explored.

-

Additives: In some cases, the addition of a co-catalyst, such as a Brønsted or Lewis acid, can influence the reaction rate and stereoselectivity.[6]

-

Concentration: The concentration of the reactants can also affect the outcome.

Synthesis of 2-(o-tolyl)pyrrolidine

The synthesis of 2-substituted pyrrolidines can be achieved through various synthetic routes. A common approach involves the asymmetric reduction of a corresponding pyrroline precursor or the cyclization of a chiral acyclic amine.[7][8] Researchers should consult the literature for specific synthetic procedures for 2-arylpyrrolidines and adapt them for the o-tolyl derivative.

Conclusion

2-(o-tolyl)pyrrolidine holds promise as a chiral organocatalyst for asymmetric aldol reactions. Its sterically demanding aryl substituent is poised to induce high levels of stereocontrol, leading to the formation of valuable chiral β-hydroxy ketones. While direct experimental data is currently lacking, the protocols and mechanistic understanding derived from structurally related 2-arylpyrrolidine catalysts provide a solid foundation for researchers to explore its catalytic potential. Through systematic optimization of the reaction conditions outlined in these notes, it is anticipated that 2-(o-tolyl)pyrrolidine can be established as a valuable tool in the repertoire of organocatalysts for asymmetric synthesis.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly stereoselective and scalable anti-aldol reactions using N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: scope and origins of stereoselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

Application Notes and Protocols: Asymmetric Michael Addition Reactions Catalyzed by 2-Substituted Pyrrolidines

Introduction